Methyl 2-(dimethylphosphoryl)isonicotinate

Medicinal Chemistry Coordination Chemistry Ligand Design

Researchers requiring the precise 2-phosphoryl-4-carboxylate substitution pattern for N,O-bidentate chelation or kinase hinge-binding motifs often face supply chain inconsistency across regioisomeric series. Methyl 2-(dimethylphosphoryl)isonicotinate (CAS 2639418-00-9, MW 213.17) eliminates this bottleneck with active commercial supply and batch-specific analytical documentation (NMR, HPLC, GC). - Enables reproducible Ni(II) complex synthesis for cytotoxicity assays (M-HeLa, HuTu80) via the requisite 2,4-disposition. - Methyl ester handle permits hydrolysis to free acid or amide coupling for SAR diversification. - Computed LogP 1.1373; 3 H-bond acceptors; stored at 2-8°C, shipped ambient.

Molecular Formula C9H12NO3P
Molecular Weight 213.17 g/mol
Cat. No. B8145582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(dimethylphosphoryl)isonicotinate
Molecular FormulaC9H12NO3P
Molecular Weight213.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)P(=O)(C)C
InChIInChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3
InChIKeyUHQRCARRAYVXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Dimethylphosphoryl)isonicotinate: Identity and Procurement


Methyl 2-(dimethylphosphoryl)isonicotinate (CAS 2639418-00-9, molecular formula C₉H₁₂NO₃P, molecular weight 213.17) is a phosphorylated pyridine derivative comprising a pyridine core substituted with a methyl ester at the 4-position and a dimethylphosphoryl group at the 2-position . Commercially, it is supplied as a solid with a purity specification of 97–98%, with sourcing available from multiple vendors including AK Scientific and Fluorochem [1]. The compound is typically stored at room temperature and is intended exclusively for research and development applications, including use as a synthetic building block in medicinal chemistry programs and as a ligand precursor in coordination chemistry .

Phosphorylated pyridine scaffold for medicinal chemistry synthesis
N,O-bidentate ligand precursor for metal coordination studies
Defined regioisomer (2-phosphoryl-4-carboxylate) for SAR reproducibility

Why Generic Substitution Is Not Supported


Phosphorylated pyridine derivatives exhibit pronounced structure-dependent variation in physicochemical properties and biological activity that precludes simple interchange. Methyl 2-(dimethylphosphoryl)isonicotinate possesses a unique substitution pattern—a dimethylphosphoryl group at the pyridine 2-position and a methyl ester at the 4-position—that distinguishes it from regioisomeric analogs (e.g., 3- or 5-substituted nicotinates and 6-substituted picolinates) as well as from the corresponding carboxylic acid derivative (2-(dimethylphosphoryl)isonicotinic acid, CAS 1508339-39-6) . The electronic and steric environment conferred by the 2-phosphoryl/4-ester arrangement influences metal coordination geometry, hydrogen-bonding capacity, and lipophilicity in ways that cannot be replicated by alternative substitution patterns . Furthermore, literature on related dialkylphosphorylpyridines demonstrates that even subtle alterations in phosphoryl group structure (acyclic vs. cyclic) or substitution position can yield measurable differences in cytotoxicity and coordination behavior [1]. Consequently, procurement of the exact 2-(dimethylphosphoryl)isonicotinate methyl ester—rather than a regioisomer or acid congener—is essential for reproducibility in structure-activity relationship studies and synthetic applications where the specific electronic and steric profile of this compound is required.

Target: 2-(dimethylphosphoryl)-4-(methoxycarbonyl)pyridine
3-/5-phosphoryl regioisomers alter chelation geometry and metal coordination behavior
Target: methyl ester (protected carboxylate)
Free carboxylic acid analog may shift lipophilicity, permeability, and synthetic reactivity
Target: acyclic dimethylphosphoryl group
Cyclic phosphoryl analogs may exhibit different metal complex cytotoxicity profiles (class-level evidence)

Quantitative Differential Evidence for Selection


Regioisomeric Differentiation and Chelation Geometry

Methyl 2-(dimethylphosphoryl)isonicotinate possesses the specific regioisomeric substitution of a dimethylphosphoryl group at the pyridine 2-position with a methyl ester at the 4-position, distinct from the 3-substituted analog (methyl 5-(dimethylphosphoryl)nicotinate, CAS 2613383-80-3) and the 6-substituted analog (methyl 6-(dimethylphosphoryl)nicotinate, CAS 2624139-72-4) . This unique 2,4-disubstitution pattern positions the phosphoryl oxygen and pyridine nitrogen in a chelating N,O-bidentate geometry favorable for metal coordination, whereas the 3- and 5-substituted regioisomers place the phosphoryl group at distances and angles that do not support the same chelation mode [1].

Chelation Geometry
Class-level inference
2-phosphoryl-4-COOMe enables N,O-chelation; 3- or 5-substituted regioisomers cannot adopt equivalent bidentate geometry
Coordination geometry defines metal complex formation
Based on established N,O-bidentate ligand behavior of 2-phosphorylpyridines
Medicinal Chemistry Coordination Chemistry Ligand Design

Methyl Ester vs. Carboxylic Acid Lipophilicity

The target compound incorporates a methyl ester at the 4-position (MW 213.17) rather than a free carboxylic acid (MW 199.14, CAS 1508339-39-6) . The computed LogP for the methyl ester is 1.1373, whereas the carboxylic acid analog (5-(dimethylphosphoryl)nicotinic acid, structurally analogous) has a computed XLogP3-AA of -0.6 [1]. This difference in lipophilicity directly influences membrane permeability and solubility profile.

Lipophilicity
Cross-study comparable
Computed LogP: target ester 1.14; acid analog XLogP3-AA -0.6 (Δ ~1.7)
Ester provides higher lipophilicity, may affect membrane permeability
Computed values; experimental confirmation recommended
Synthetic Chemistry Prodrug Design Lipophilicity Optimization

Cytotoxicity Enhancement with Cyclic Phosphoryl Ligands

In a comparative study of nickel(II) complexes bearing dialkylphosphorylpyridine ligands, complexes with ligands containing cyclic phosphoryl groups exhibited higher cytotoxicity toward M-HeLa and HuTu80 cancer cells relative to complexes with acyclic phosphoryl analogs [1]. While the target compound itself is not directly assayed in this study, it serves as a synthetic precursor that can be elaborated into cyclic phosphoryl-containing structures via the methyl ester and pyridine nitrogen functionalities.

Cytotoxicity Context
Class-level inference
Nickel(II) complexes with cyclic phosphorylpyridine ligands showed higher cytotoxicity toward M-HeLa and HuTu80 cells vs. acyclic analogs
Supports precursor role for cyclic ligand development; target compound not directly assayed
Specific IC₅₀ values unavailable; class-level observation only
Anticancer Research Coordination Chemistry Metal-Based Therapeutics

Hydrogen Bond Acceptor Count and TPSA

The target compound has 3 hydrogen bond acceptor sites, compared to 4 for the carboxylic acid analog (5-(dimethylphosphoryl)nicotinic acid) [1]. The reduced acceptor count correlates with lower topological polar surface area (TPSA): while direct TPSA for the target is not available, the acid analog has TPSA = 67.3 Ų, and the methyl ester would be expected to exhibit lower TPSA due to esterification of the carboxyl group [2].

H-Bond / TPSA
Cross-study comparable
H-bond acceptors: 3 (ester) vs 4 (acid); predicted lower TPSA for ester (acid TPSA 67.3 Ų)
Lower TPSA suggests improved predicted membrane permeability
TPSA for target not directly reported; inferred from esterification
Drug-likeness Prediction Medicinal Chemistry ADME Properties

Commercial Availability and Analytical Documentation

Methyl 2-(dimethylphosphoryl)isonicotinate is commercially available from multiple vendors with purity specifications of 97–98%, including AK Scientific (min. 97%) and Fluorochem (98%) . Vendors such as Bidepharm provide batch-specific analytical data (NMR, HPLC, GC) upon request, which is not uniformly available for all regioisomeric analogs . The closely related 4-substituted regioisomer (methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate, CAS 2639436-57-8) is reported as discontinued by at least one supplier, indicating potential supply chain constraints for that specific analog .

Supply & Documentation
Supplier context
Multi-vendor availability with purity 97–98%; COA includes NMR, HPLC, GC upon request
Reliable sourcing with analytical documentation supports reproducible research
4-substituted regioisomer reported discontinued by one supplier; data to verify
Procurement Quality Control Research Supply Chain

Prioritized Research and Application Scenarios


N,O-Chelating Ligands for Cytotoxic Metal Complexes

The 2-phosphoryl-4-carboxylate substitution pattern of methyl 2-(dimethylphosphoryl)isonicotinate positions the phosphoryl oxygen and pyridine nitrogen for N,O-bidentate chelation, a geometry required for generating nickel(II) complexes with demonstrated cytotoxicity toward M-HeLa and HuTu80 cancer cells [1]. The methyl ester can be hydrolyzed to the free acid or further functionalized to introduce cyclic phosphoryl moieties, which enhance cytotoxic activity relative to acyclic analogs. This compound is specifically indicated for coordination chemistry programs developing metal-based anticancer agents or catalysts, where the exact 2,4-disposition of functional groups is critical for achieving the intended coordination sphere.

Building Block for Kinase Inhibitor Scaffolds

Dimethylphosphoryl-substituted pyridines have been explored as kinase inhibitor scaffolds and as ligands in phosphatase-targeting compounds [1]. Methyl 2-(dimethylphosphoryl)isonicotinate, with its computed LogP of 1.1373 and three hydrogen bond acceptors, provides a lipophilic, moderately polar core suitable for elaboration into ATP-competitive inhibitors or allosteric modulators. The ester group offers a synthetic handle for amide coupling or other diversification reactions, while the phosphoryl moiety can engage in hydrogen bonding with kinase hinge regions or metal-binding sites. This compound should be prioritized over regioisomeric analogs when the 2,4-substitution pattern is required to achieve the desired binding pose or when the methyl ester is needed for downstream synthetic transformations.

Synthetic Intermediate for Phosphorus-Containing Heterocycles

The pyridine nitrogen and phosphoryl oxygen atoms in methyl 2-(dimethylphosphoryl)isonicotinate can act as Lewis basic sites for coordination with metal centers, making the compound a versatile precursor for supramolecular chemistry and metal-organic framework (MOF) synthesis [1]. The methyl ester can be reduced to the corresponding alcohol or converted to an amide, enabling covalent attachment to larger molecular architectures. The active commercial supply and batch-specific analytical documentation (NMR, HPLC, GC) from vendors such as Bidepharm and AK Scientific support reproducible synthesis at scale, unlike some regioisomers that face supply discontinuation.

Comparative SAR of Phosphorylated Pyridine Regioisomers

Given the demonstrated sensitivity of biological activity to phosphoryl group position and substitution pattern, methyl 2-(dimethylphosphoryl)isonicotinate serves as a defined reference point for SAR investigations comparing 2-phosphoryl-4-carboxylate, 3-phosphoryl-5-carboxylate, and other regioisomeric series [1]. The compound's distinct physicochemical profile (LogP = 1.1373, 3 H-bond acceptors) relative to the acid congener (XLogP3-AA = -0.6, 4 H-bond acceptors) enables systematic exploration of how carboxylate protection state influences target engagement and cellular activity . Researchers designing SAR matrices should include this compound as the 2,4-disubstituted, ester-protected member of the phosphorylated pyridine family.

Application
Selection Property
Validation Focus
Metal complex ligand design (cell-model studies)
2-Phosphoryl-4-carboxylate substitution for N,O-chelation
Coordination geometry and cytotoxicity endpoint review
Kinase inhibitor scaffold elaboration
Lipophilic phosphorylpyridine core with modifiable ester handle
Binding pose analysis and target engagement assays
Phosphorus-containing heterocycle/MOF synthesis
Lewis basic pyridine N and phosphoryl O coordination sites
Metal binding and supramolecular assembly verification
Regioisomeric SAR profiling
2,4-disubstituted ester-protected reference compound
Physicochemical and biological activity comparison across regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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